N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-prolylglycine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-prolylglycine is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique sequence of amino acids, which include L-ornithine, L-leucine, L-proline, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-prolylglycine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. The diaminomethylidene group is introduced through specific chemical modifications during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure efficient coupling reactions, minimal side reactions, and high overall yield. Purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-prolylglycine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The diaminomethylidene group plays a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
- N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-prolylglycine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
66053-90-5 |
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Molecular Formula |
C19H35N7O5 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H35N7O5/c1-11(2)9-13(25-16(29)12(20)5-3-7-23-19(21)22)18(31)26-8-4-6-14(26)17(30)24-10-15(27)28/h11-14H,3-10,20H2,1-2H3,(H,24,30)(H,25,29)(H,27,28)(H4,21,22,23)/t12-,13-,14-/m0/s1 |
InChI Key |
WGIQTIIXWZUJMR-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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